Quercetin pentamethyl ether

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

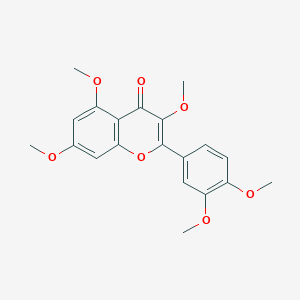

QPE is systematically named 2-(3,4-dimethoxyphenyl)-3,5,7-trimethoxy-4H-chromen-4-one (IUPAC) and belongs to the flavone subclass of flavonoids. Its molecular formula is C₂₀H₂₀O₇ , with a molecular weight of 372.4 g/mol . The methoxy groups are positioned at C-3, C-5, C-7, C-3', and C-4' (Figure 1).

Table 1: Key identifiers of QPE

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1247-97-8 | |

| PubChem CID | 97332 | |

| Melting Point | 152–156°C | |

| Density | 1.29 ± 0.1 g/cm³ (predicted) |

Crystallographic Analysis and Stereochemical Configuration

QPE crystallizes in a triclinic system (space group P1̅) with unit cell parameters:

X-ray diffraction reveals a planar chromen-4-one core stabilized by π-π stacking interactions between adjacent molecules. The dihedral angle between the phenyl (C-ring) and pyrone (A-ring) systems is 25.44° , enhancing molecular rigidity. Methoxy groups adopt equatorial orientations to minimize steric hindrance.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands:

Mass Spectrometry

Table 2: Spectroscopic signatures of QPE

| Technique | Key Peaks | Functional Group |

|---|---|---|

| ¹H NMR | δ 3.87–3.97 (15H) | Methoxy groups |

| ¹³C NMR | δ 178.1 | Carbonyl (C4) |

| FT-IR | 1658 cm⁻¹ | Conjugated ketone |

Physicochemical Properties

Solubility

QPE is lipophilic , with poor aqueous solubility (<0.1 mg/mL). It dissolves in organic solvents:

Thermodynamic Stability

- Thermogravimetric Analysis (TGA): Decomposition begins at 290°C.

- DSC: Endothermic peak at 154°C (melting).

- Hygroscopicity: Non-hygroscopic; stable under ambient conditions.

Table 3: Stability parameters of QPE

| Parameter | Value | Method |

|---|---|---|

| Melting Point | 152–156°C | DSC |

| Degradation Temperature | 290°C | TGA |

| LogP | 2.37 (predicted) | Computational |

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3,5,7-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O7/c1-22-12-9-15(25-4)17-16(10-12)27-19(20(26-5)18(17)21)11-6-7-13(23-2)14(8-11)24-3/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGDHWVALRSLBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10154467 | |

| Record name | Pentamethoxyquercetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247-97-8 | |

| Record name | 3,5,7,3′,4′-Pentamethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1247-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentamethoxyquercetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001247978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quercetin pentamethyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentamethoxyquercetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTAMETHYLQUERCETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6J41K636O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Solvent Effects

-

DMSO : Enhances reaction kinetics by solubilizing both the base and substrate, promoting homogeneous conditions.

-

Acetone : Requires high dilution (0.023 M) to dissolve quercetin, achieving 72% yield with Me<sub>2</sub>SO<sub>4</sub> but impractical for large-scale synthesis.

-

DMF : Moderately effective but necessitates extended reaction times (24–48 h).

Base Selection

-

KOH/NaOH : Strong bases fully deprotonate hydroxyl groups, driving complete methylation.

-

K<sub>2</sub>CO<sub>3</sub> : Milder bases result in incomplete reactions, requiring excess MeI and prolonged heating.

Computational Validation of Reactivity

Density functional theory (DFT) calculations reveal the relative nucleophilicities of quercetin’s hydroxyl groups:

The 5-OH group’s activation energy for methylation is 8–10 kcal/mol higher than other positions, rationalizing its resistance to alkylation under mild conditions.

Industrial and Pharmacological Implications

The optimized Me<sub>2</sub>SO<sub>4</sub>/KOH/DMSO method is scalable and cost-effective, producing QPE with pharmaceutical-grade purity. This compound’s ability to induce adipogenesis in 3T3-L1 preadipocytes highlights its potential in metabolic disorder therapeutics .

Chemical Reactions Analysis

Types of Reactions: Pentamethylquercetin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted flavonoid derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Quercetin pentamethyl ether (QPE) is synthesized through the per-O-methylation of quercetin using reagents like dimethyl sulfate in a potassium hydroxide/dimethyl sulfoxide mixture. This method has been shown to produce QPE efficiently and quantitatively, highlighting its accessibility for further research and application in medicinal chemistry .

Anticancer Activity

This compound exhibits significant anticancer properties. Research indicates that it can suppress tumor growth and metastasis through various mechanisms:

- Inhibition of Angiogenesis : A study demonstrated that this compound effectively inhibited vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathways, which are crucial for angiogenesis in tumors .

- Synergistic Effects : QPE has shown synergistic effects with other chemotherapeutic agents against breast and prostate cancers, enhancing their efficacy while reducing side effects .

Neuroprotective Effects

This compound has been investigated for its neuroprotective capabilities:

- Oxidative Stress Reduction : It has been reported to reduce oxidative stress in neuronal cells, potentially preventing neurodegenerative diseases such as Alzheimer's disease .

- SIRT1 Activation : The compound activates sirtuin 1 (SIRT1), a protein involved in cellular stress resistance, which may contribute to its neuroprotective effects .

Anti-inflammatory Properties

QPE exhibits potent anti-inflammatory effects:

- Cytokine Modulation : It has been shown to modulate the production of pro-inflammatory cytokines, which can alleviate conditions like arthritis and other inflammatory diseases .

- Reduction of Mycotoxin Toxicity : this compound helps mitigate the toxicity associated with mycotoxins, thereby protecting cells from damage caused by these harmful compounds .

Metabolic Disorders

Research highlights the potential of this compound in managing metabolic disorders:

- Antidiabetic Effects : QPE has demonstrated antidiabetic properties by improving insulin sensitivity and reducing blood glucose levels in animal models .

- Cardiac Protection : Studies suggest that it may also provide protective effects against cardiac hypertrophy and metabolic disorders related to obesity .

Case Studies and Research Findings

Mechanism of Action

Pentamethylquercetin exerts its effects through various molecular targets and pathways:

Adiponectin Pathway: It upregulates adiponectin expression via the PPARγ pathway, which plays a crucial role in lipid and glucose metabolism.

Anti-inflammatory Effects: It reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Platelet Function: Inhibits platelet aggregation and granule secretion, thereby reducing thrombus formation.

Comparison with Similar Compounds

Structural and Physicochemical Differences

*Lipophilicity values estimated based on substitution patterns.

Key Observations :

- QPE and tangeritin share the same molecular weight but differ in methylation positions, impacting biological target specificity.

- Ethylation (as in quercetin tetraethyl ether) increases lipophilicity further, favoring applications in topical formulations .

Enzyme Modulation and SIRT1 Activation

Insights :

Anti-Angiogenic and Anti-Inflammatory Effects

Notes:

- The 8-methyl QPE derivative shows superior anti-angiogenic effects compared to native QPE, likely due to enhanced cell membrane permeability .

Biological Activity

Quercetin pentamethyl ether, also known as quercetin 3,5,7,3',4'-pentamethyl ether (KPMF-8), is a naturally occurring flavonoid derivative that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

This compound is derived from quercetin, which is a flavonoid with multiple hydroxyl groups. The methylation of these hydroxyl groups enhances its bioavailability and alters its pharmacological properties. The synthesis of this compound typically involves per-O-methylation using reagents such as dimethyl sulfate in the presence of potassium or sodium hydroxide, yielding high purity and yield of the compound .

Mechanisms of Biological Activity

This compound exhibits several mechanisms through which it exerts its biological effects:

- Sirtuin Activation : KPMF-8 has been identified as a potent activator of SIRT1 (sirtuin 1), an NAD+-dependent deacetylase involved in cellular regulation and longevity. Studies have shown that KPMF-8 enhances SIRT1 activity significantly more than resveratrol, a well-known sirtuin activator . Specifically, KPMF-8 increased the binding affinity between SIRT1 and its substrate Ac-p53 peptide by 8.2-fold, demonstrating its effectiveness in modulating deacetylase activity within cells .

- Antioxidant Properties : As a flavonoid, this compound possesses strong antioxidant capabilities, which help mitigate oxidative stress and reduce inflammation. This property is crucial for preventing various chronic diseases, including cancer and cardiovascular disorders.

- Anti-Aging Effects : By activating SIRT1, KPMF-8 may contribute to anti-aging effects by promoting cellular repair mechanisms and improving metabolic health .

Therapeutic Potential

Research indicates that this compound holds promise in various therapeutic areas:

- Cardiovascular Health : KPMF-8 has been shown to exhibit cardioprotective effects by reducing cardiac hypertrophy and improving endothelial function . Its ability to modulate SIRT1 activity is believed to play a significant role in these benefits.

- Diabetes Management : The compound demonstrates antidiabetic properties by enhancing glucose metabolism and insulin sensitivity . In vitro studies have indicated that KPMF-8 can lower blood glucose levels effectively.

- Anti-Cancer Activity : this compound has been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Its role in modulating signaling pathways associated with tumor growth makes it a candidate for further investigation in cancer therapies .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Q & A

Q. What are the established methods for synthesizing QPE from quercetin, and what challenges arise during methylation?

- Methodology : QPE is synthesized via selective methylation of quercetin using methylating agents like methyl iodide (CH₃I) or dimethyl sulfate in alkaline conditions (e.g., K₂CO₃). Key steps include protecting reactive hydroxyl groups and optimizing reaction time (24–48 hours). A major challenge is achieving full methylation at the 5-hydroxyl position due to steric hindrance, often resulting in tetramethyl derivatives unless stringent conditions are applied .

- Validation : Successful synthesis is confirmed via UV-Vis spectroscopy (e.g., bathochromic shifts with AlCl₃ indicating free 5-OH) and ¹H/¹³C NMR to verify methyl group positions .

Q. How can researchers distinguish QPE from its derivatives using analytical techniques?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection at 254–370 nm effectively separates QPE from structurally similar compounds (e.g., quercetin 3,7,3′-trimethyl ether). Mass spectrometry (HRESIMS) and NMR spectroscopy provide molecular weight confirmation and structural elucidation, respectively. For example, QPE exhibits distinct ¹H NMR signals for five methoxy groups (~δ 3.8–4.0 ppm) .

Q. What in vitro models are used to study QPE's anti-angiogenic effects?

- Methodology : Human microvascular endothelial cells (HMECs) are treated with QPE (1–50 µM) to assess inhibition of tube formation and migration. Key endpoints include VEGF signaling suppression (measured via ELISA for VEGF-A) and downregulation of HIF-1α (via Western blot). Comparative studies with non-methylated quercetin reveal QPE’s enhanced stability and potency due to reduced metabolic degradation .

Advanced Research Questions

Q. What molecular mechanisms explain QPE's direct activation of SIRT1, and how does this compare to other sirtuin-activating compounds (STACs)?

- Mechanistic Insight : QPE binds to the N-terminal domain of SIRT1, stabilizing its interaction with substrates like p53-derived peptides. Surface plasmon resonance (SPR) assays show a 3-fold increase in binding affinity (KD ≈ 2.1 µM) compared to resveratrol. This enhances deacetylase activity, reducing p53-mediated apoptosis in neuronal cells .

- Implications : In vivo models (e.g., rotenone-induced Parkinson’s disease in rats) demonstrate QPE’s neuroprotective effects via SIRT1/p53 pathway modulation, suggesting therapeutic potential for neurodegenerative diseases .

Q. How does QPE modulate transcriptional regulation in adipocyte differentiation?

- Methodology : 3T3-L1 preadipocytes are treated with QPE (10 µM) during differentiation. RNA-seq and ChIP-seq reveal upregulation of PPARγ and C/EBPα, key adipogenic transcription factors. QPE’s methoxy groups enhance lipid accumulation (Oil Red O staining) by 40% compared to controls, likely via improved membrane permeability and target engagement .

Q. What experimental strategies address contradictory data on QPE's anti-cancer efficacy across cell lines?

- Resolution : Contradictions arise from cell-specific differences in metabolic enzymes (e.g., CYP450 isoforms) that demethylate QPE. Strategies include:

- Pharmacokinetic profiling using LC-MS/MS to quantify intact QPE and metabolites.

- Co-treatment with cytochrome P450 inhibitors (e.g., ketoconazole) to stabilize QPE in resistant lines (e.g., MDA-MB-231 breast cancer cells) .

Q. Can QPE derivatives improve target selectivity in kinase inhibition studies?

- Approach : Structure-activity relationship (SAR) studies compare QPE with derivatives like 8-methyl-QPE. Molecular docking (AutoDock Vina) identifies methoxy groups at C3′/C4′ as critical for EGFR/VEGFR-2 inhibition (IC₅₀ = 0.8 µM vs. 2.5 µM for quercetin). In silico predictions are validated via kinase activity assays using recombinant proteins .

Methodological Considerations

Q. What in vivo delivery systems optimize QPE's bioavailability for preclinical studies?

- Solutions : Nanoencapsulation (e.g., PLGA nanoparticles) increases QPE’s aqueous solubility by 15-fold. Pharmacokinetic studies in mice show a 4.2-hour plasma half-life for nanoformulated QPE vs. 1.3 hours for free QPE. Biodistribution is tracked via radiolabeling (¹⁴C-QPE) .

Q. How do researchers validate QPE's epigenetic effects in chronic disease models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.